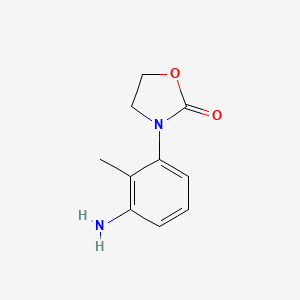

N-(2-aminophenyl)pyrrolidine-1-carboxamide

Vue d'ensemble

Description

N-(2-Aminophenyl)pyrrolidine-1-carboxamide (NAPPC) is a small molecule that has been studied extensively in the scientific research community due to its potential applications in a wide variety of areas. It is a derivative of pyrrolidine, a cyclic amine, and has been shown to possess a wide range of biological and pharmacological activities. This molecule has been used in the synthesis of a variety of compounds, including drugs, and in the development of novel therapeutic agents. In addition, NAPPC has been studied for its potential use in the treatment of various diseases and disorders, including cancer and neurological diseases.

Applications De Recherche Scientifique

1. Complex Formation with Metal Ions

N-(2-aminophenyl)pyrrolidine-1-carboxamide forms deprotonated and non-deprotonated chelates with various metal ions like Co(II), Ni(II), Cu(II), and Pd(II). These complexes have been studied for their properties, molar conductance, magnetic moment, and spectral data. The amide group coordinates to the metal ions through oxygen and nitrogen, indicating a potential in developing metal-based complexes for various applications (Kabanos & Tsangaris, 1984).

2. Crystal Structure Analysis

The compound has been synthesized and characterized using NMR and MS, and its crystal structure was determined through single-crystal X-ray diffraction. It crystallizes in a specific space group, with its chiral center determined as S. This indicates its potential in crystallography and molecular structure studies (Chen et al., 2011).

3. Histone Deacetylase Inhibition

The compound, as part of a larger molecule, acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs at submicromolar concentrations. This suggests its role in cancer treatment, as it blocks cancer cell proliferation and induces apoptosis, demonstrating potential as an anticancer drug (Zhou et al., 2008).

4. Application in Asymmetric Synthesis

N-(2-aminophenyl)pyrrolidine-1-carboxamide derivatives are used as chiral auxiliaries for asymmetric synthesis of amino acids, indicating its utility in stereochemical control in organic synthesis, particularly in the creation of α-methyl-α-amino acids with high enantiomeric purity (Belokon’ et al., 2002).

5. Antiviral Potential

It has potential as an anti-human immunodeficiency virus (HIV) agent. The specific structural conformation of the compound and its hydrogen bonding with solvent molecules indicate its utility in designing HIV inhibitors (Tamazyan et al., 2007).

6. Kinase Inhibition for Cancer Treatment

Derivatives of the compound act as kinase inhibitors, demonstrating significant antitumor activity and have entered clinical trials. This underscores its importance in developing new therapeutic agents for cancer treatment (Schroeder et al., 2009).

7. Inhibiting Androgen Receptors in Prostate Cancer

4-(Anilino)pyrrole-2-carboxamides, including N-(2-aminophenyl)pyrrolidine-1-carboxamide derivatives, are effective as androgen receptor antagonists, showing potential in the treatment of prostate cancer (Wakabayashi et al., 2008).

8. Antitubercular Activity

Pyrrolidine carboxamides, including derivatives of the compound, are recognized as potent inhibitors against mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Sonia & Ravi, 2012).

Propriétés

IUPAC Name |

N-(2-aminophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEAKYFPSQWICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)

![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)

![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)